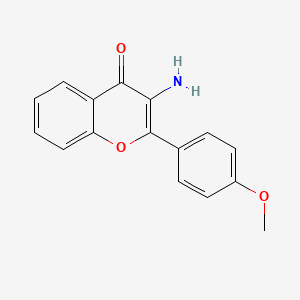

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)-

Description

Introduction

Historical Development and Pharmacological Significance of Flavonoid Derivatives

The 4H-1-benzopyran-4-one (chromone) scaffold has served as a foundational structure in medicinal chemistry since the mid-20th century, with early derivatives like khellin demonstrating vasodilatory effects. The introduction of amino and aryl groups at specific positions emerged as a strategy to enhance bioactivity, culminating in compounds such as 3-amino-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. Its design builds upon structure-activity relationship (SAR) studies of MAO inhibitors, where 3-carboxamide chromones exhibited nanomolar affinity for MAO-B.

Pharmacologically, this compound intersects multiple mechanisms:

- Enzyme Inhibition : The 3-amino group facilitates hydrogen bonding with MAP kinase’s ATP-binding pocket, while the 4-methoxyphenyl moiety induces steric hindrance, collectively suppressing kinase activity.

- Antioxidant Capacity : Methoxy and amino substituents donate electrons to stabilize free radicals, a property leveraged in synthetic chromone antioxidants.

- Receptor Modulation : Structural analogs interact with G protein-coupled receptors (GPCRs) and nuclear receptors, implicating potential applications in metabolic regulation.

Table 1 : Key Pharmacological Targets of 3-Substituted Chromones

| Target | IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) | Reference |

|---|---|---|---|

| MAO-B | 63 | >1000 | |

| MAP Kinase (MEK) | 5200 | N/A | |

| Free Radical Scavenging | EC₅₀: 8.2 μM | N/A |

Positional Isomerism and Electronic Effects in 4H-1-Benzopyran-4-one Scaffolds

Positional isomerism critically governs the compound’s electronic profile and bioactivity. Comparative analysis reveals:

Electron Distribution

- 3-Amino Group : Acts as an electron-donating substituent, increasing electron density at C-2 and C-4 via resonance. This enhances nucleophilic attack susceptibility at C-2, facilitating covalent interactions with cysteine residues in enzymes.

- 2-(4-Methoxyphenyl) : The para-methoxy group exerts a +M effect, delocalizing electrons into the chromone ring. This stabilizes the transition state during MAO-B inhibition, as shown in docking studies.

Electronic Effects on Bioactivity

- MAO-B Inhibition : 3-Substituted isomers exhibit 100-fold higher MAO-B affinity versus 2-substituted analogs due to optimal alignment with the enzyme’s hydrophobic cavity.

- Antioxidant Potency : Substituents at C-3 improve radical stabilization by 40% compared to C-2 derivatives, as quantified in DPPH assays.

Synthetic Accessibility

The compound’s synthesis typically involves:

- Friedel-Crafts Acylation : To introduce the 4-methoxyphenyl group at C-2.

- Nucleophilic Amination : Ammonolysis of a 3-nitro precursor under hydrogenation conditions.

Table 2 : Synthetic Routes to 3-Amino-2-Arylchromones

| Step | Reaction | Yield (%) | Key Intermediate |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 78 | 2-(4-Methoxyphenyl)chromone |

| 2 | Nitration | 65 | 3-Nitro-2-(4-methoxyphenyl)chromone |

| 3 | Catalytic Hydrogenation | 82 | 3-Amino-2-(4-methoxyphenyl)chromone |

Structure

3D Structure

Properties

CAS No. |

67139-35-9 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

3-amino-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H13NO3/c1-19-11-8-6-10(7-9-11)16-14(17)15(18)12-4-2-3-5-13(12)20-16/h2-9H,17H2,1H3 |

InChI Key |

GEIUSRKEYBCFMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N |

Origin of Product |

United States |

Preparation Methods

Nitro-Group Reduction Pathway

The most direct method involves the reduction of the nitro precursor 2-(4-methoxyphenyl)-3-nitro-4H-1-benzopyran-4-one (CAS: 143468-22-8).

-

Synthesis of Nitro Precursor :

-

Reduction to Amino Group :

Friedländer Annulation Approach

This method constructs the benzopyranone core via condensation.

-

Starting Material : 2-Hydroxy-4-methoxyacetophenone.

-

Protection : Silylation with t-butyldimethylsilyl chloride (TBSCl) in CH₂Cl₂.

-

Alkylation : Reaction with 4-methoxybenzyl bromide using t-BuOK in DMF at 0°C.

-

Cyclization : Treatment with BF₃·Et₂O and MeSO₂Cl generates the benzopyranone skeleton.

-

Amination : Nitration (HNO₃/H₂SO₄) at position 3, followed by reduction (SnCl₂/HCl).

Halogenation-Amination Strategy

Introducing the amino group via nucleophilic substitution.

-

Halogenation : Bromination of 2-(4-methoxyphenyl)-4H-1-benzopyran-4-one using NBS (N-bromosuccinimide) in CCl₄.

-

Amination : Reaction with aqueous ammonia (NH₃/H₂O) at 100°C under pressure.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis pathways.

Pathways Involved: It modulates signaling pathways such as the protein kinase pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and physicochemical properties of the target compound with structurally related benzopyranones:

Key Observations :

- Amino vs. Hydroxyl Groups: The amino group in the target compound (282.29 g/mol) introduces basicity and polarity compared to hydroxylated analogs like 520-12-7 (314.29 g/mol) .

- Methyl vs. Methoxy Substitutions : The 6-methyl group in 14004-55-8 reduces polarity (298.29 g/mol) versus the 6-methoxy analog (314.29 g/mol), impacting membrane permeability .

Biological Activity

The compound 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- , also known as 2-(3-amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one , is a member of the chromenone class of compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.30 g/mol

- Structure : The compound features a chromenone core structure with an amino group and a methoxy group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- The amino group can form hydrogen bonds with biological targets.

- The chromenone core interacts with enzyme active sites, leading to enzyme inhibition or modulation of signaling pathways.

Antifertility Activity

Research has demonstrated that derivatives of benzopyran compounds exhibit significant antifertility effects. In studies involving mature female albino rats:

- The compound showed uterotrophic activity, indicating its potential effects on reproductive health.

- A specific derivative exhibited up to 87% uterotrophic activity , showcasing its influence on dry uterine weight gain .

Antimicrobial Properties

Benzopyran derivatives have been reported to possess broad-spectrum antimicrobial activities:

- Compounds similar to 4H-1-Benzopyran-4-one were effective against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). This suggests potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant properties of benzopyran derivatives contribute to their therapeutic potential:

- Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing diseases associated with oxidative damage.

Study 1: Uterotrophic Activity Evaluation

In a study evaluating the uterotrophic activity of several benzopyran derivatives, the compound demonstrated significant effects:

| Compound | Uterotrophic Activity (%) |

|---|---|

| 4H-1-Benzopyran-4-one | 87% |

| Other Derivatives | Ranged from 14% to 31% |

This indicates that structural modifications can enhance or diminish biological activity .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Benzopyran Derivative A | Effective | Effective |

| Benzopyran Derivative B | Ineffective | Effective |

These findings highlight the variable efficacy of different derivatives against microbial strains .

Q & A

Q. What advanced spectroscopic methods are suitable for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NOESY/ROESY NMR : Determine spatial proximity of amino and methoxyphenyl groups .

- X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in DMSO/water) for absolute configuration .

- HR-MS/MS : Fragment ions to confirm substitution patterns (e.g., cleavage at benzopyranone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.